molecular formula C10H12OS B1615855 4-Phenylsulfanyl-butan-2-one CAS No. 6110-01-6

4-Phenylsulfanyl-butan-2-one

Cat. No.: B1615855
CAS No.: 6110-01-6
M. Wt: 180.27 g/mol
InChI Key: AMQQWFLSHDKPPI-UHFFFAOYSA-N
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Description

4-Phenylsulfanyl-butan-2-one is a marine-derived compound initially extracted from the soft coral Cladiella australis. It has garnered significant attention due to its multiple biological activities, including neuroprotection and potent anti-inflammatory effects . This compound is also known for its skin-whitening properties and has been studied for its potential therapeutic applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanyl-butan-2-one typically involves the reaction of 4-bromobutan-2-one with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylsulfanyl-butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

4-Phenylsulfanyl-butan-2-one has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Dihydroaustrasulfone alcohol: A synthetic precursor of austrasulfone with similar anti-inflammatory properties.

    Arbutin: A well-known skin-whitening agent but less potent compared to 4-Phenylsulfanyl-butan-2-one.

    1-Phenyl-2-thiourea: Another skin-whitening agent but with higher cytotoxicity.

Uniqueness: this compound stands out due to its combination of low cytotoxicity, potent anti-inflammatory, and neuroprotective effects, making it a versatile compound for various applications .

Properties

IUPAC Name

4-phenylsulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQQWFLSHDKPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286414
Record name 4-Phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-01-6
Record name NSC45650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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